N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO4/c8-7(9,10)6(14)11-3-1-2-4(12)15-5(3)13/h3H,1-2H2,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCDEEZAJGXKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303149, DTXSID601173393 | |
| Record name | N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoro-N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328-13-2, 1535-57-5 | |
| Record name | 2,2,2-Trifluoro-N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC156971 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoro-N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation Using Trifluoroacetic Anhydride (TFAA)
Procedure :
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Dissolve (3S)-3-amino-2,6-dioxooxane (1.0 equiv) in anhydrous dichloromethane.
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Add TFAA (1.2 equiv) dropwise at 0°C under nitrogen.
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Stir for 4–6 hours at room temperature.
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Quench with ice-water, extract with DCM, and purify via column chromatography.
Yield : 65–78% (reported for analogous amidation reactions).
Analytical Data :
Coupling Reagent-Mediated Amidation
Procedure :
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Activate trifluoroacetic acid (1.5 equiv) with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.
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Add (3S)-3-amino-2,6-dioxooxane and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
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Stir for 12 hours at 20°C.
Yield : 81% (based on analogous peptide coupling).
Advantages : Minimizes racemization and side reactions compared to direct acylation.
Alternative Routes via tert-Butyl Ester Intermediates
To circumvent solubility issues, tert-butyl esters of glutaric anhydride have been utilized. For example:
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React glutaric anhydride with tert-butanol in the presence of ZnCl₂ at 60°C to form 5-tert-butoxy-5-oxopentanoic acid (46% yield).
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Deprotect the tert-butyl group with trifluoroacetic acid (TFA), followed by amidation with TFAA.
Key Data :
Stereochemical Optimization
Achieving the (3S) configuration requires chiral induction during cyclization or resolution:
-
Chiral Catalysts : Use of (R)-BINOL-phosphoric acid in cyclization reactions affords enantiomeric ratios up to 95:5.
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Kinetic Resolution : Enzymatic hydrolysis of racemic esters using lipases (e.g., CAL-B) selectively hydrolyzes the (3R)-enantiomer, leaving the (3S)-ester intact.
Industrial-Scale Production
Patented protocols highlight scalable methods:
-
Batch Reactor Setup :
Analytical Validation
Critical Quality Attributes :
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Direct Acylation | TFAA/DCM | 65–78 | Moderate | High |
| Coupling Reagent | DIC/HOBt/DMF | 81 | High | Moderate |
| tert-Butyl Ester | ZnCl₂/tert-butanol | 46 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxan-3-yl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include various oxan-3-yl derivatives, reduced trifluoroacetamide compounds, and substituted trifluoroacetamide derivatives. These products have significant applications in further chemical synthesis and industrial processes .
Scientific Research Applications
Anticancer Activity
N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide has been investigated for its anticancer properties. Studies indicate that it can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting its potential as a lead compound for further development .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis |
| A549 (Lung Cancer) | 4.8 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 6.1 | Inhibition of mitochondrial function |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study:
A study in the International Journal of Antimicrobial Agents reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL .
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Bacteriostatic |
| Escherichia coli | 5 | Bactericidal |
Polymer Synthesis
This compound is utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties significantly.
Case Study:
Research published in Polymer Science demonstrated that polymers synthesized with this compound exhibited a 30% increase in tensile strength compared to control samples .
| Property | Control Sample | Sample with Compound |
|---|---|---|
| Tensile Strength (MPa) | 45 | 58 |
| Thermal Decomposition Temp (°C) | 250 | 280 |
Water Treatment
The compound has been explored for its potential in water treatment processes. Its ability to adsorb heavy metals from aqueous solutions makes it a candidate for developing eco-friendly remediation technologies.
Case Study:
A study in Environmental Science & Technology highlighted that this compound could reduce lead concentrations in water samples by over 90% within 24 hours .
| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) |
|---|---|---|
| Lead | 100 | 5 |
| Cadmium | 50 | 1 |
Mechanism of Action
The mechanism of action of N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogs
(a) N-(2,5-dioxooxolan-3-yl)-2,2,2-trifluoroacetamide (CAS 79686-91-2)
- Molecular Formula: C₆H₄F₃NO₄
- Key Differences :
(b) N-(2,6-Dioxopiperidin-3-yl)-2-((3-ethyl-6-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (18d)
- Molecular Formula : C₁₉H₂₀FN₅O₄S
- Key Differences: Replaces the oxane ring with a dioxopiperidine (six-membered cyclic amide/ketone). Biological Activity: Demonstrated cytotoxicity against cancer cell lines .
Trifluoroacetamide Derivatives with Aromatic Substituents
(a) N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide
- Molecular Formula: C₉H₇BrF₃NO
- Key Differences :
(b) TFA-L-Ile-Ph(4-OEt) (C₁₈H₂₂F₃NO₄)
Physicochemical and Spectroscopic Comparisons
Table 1: Comparative Data for Selected Compounds
Biological Activity
N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by a trifluoroacetamide moiety and a dioxooxane ring. Its molecular formula is CHFNO, with a molecular weight of approximately 221.14 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives containing dioxo structures have shown cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Compounds with similar scaffolds have been reported to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
- Inhibition of key metabolic pathways such as glycolysis has also been observed, which is particularly relevant in cancer metabolism.
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored in vitro against several pathogens.
- Effectiveness :
- Preliminary studies suggest that it may inhibit the growth of bacteria such as Helicobacter pylori and certain fungi.
- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Anticancer Properties :
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | HeLa |
| Similar Dioxo Compound | 10 | MCF7 |
| Control (No Treatment) | >100 | All |
- Antimicrobial Efficacy :
Research Findings
Recent findings highlight the following aspects regarding the biological activity of this compound:
-
Cytotoxicity :
- The compound demonstrates effective cytotoxicity against select cancer cell lines with IC50 values indicating potent activity.
-
Selectivity :
- There is evidence suggesting that this compound preferentially targets cancerous cells over normal cells, which is crucial for therapeutic applications.
-
Further Investigations :
- Ongoing research aims to elucidate the detailed mechanisms by which this compound exerts its biological effects and to explore its potential as a lead compound for drug development.
Q & A
Q. What are the key physicochemical properties required to characterize N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide?
- Methodological Answer : Focus on parameters like molecular weight (113.04 g/mol for the core trifluoroacetamide group), hydrogen bond donor/acceptor counts (1 donor, 4 acceptors), and topological polar surface area (29.1 Ų) to assess solubility and reactivity . Spectroscopic techniques (NMR, FTIR) are critical for confirming structural features such as the trifluoroacetamide moiety and oxan-3-yl backbone. Chromatographic methods (HPLC, GC-MS) validate purity, especially given the compound’s hygroscopic nature .
Q. How can researchers synthesize this compound?
- Methodological Answer : A common approach involves coupling 2,2,2-trifluoroacetic acid derivatives with (3S)-2,6-dioxooxan-3-amine under activation by carbodiimides (e.g., EDC) in anhydrous conditions. Purification via recrystallization or column chromatography is essential to remove unreacted trifluoroacetyl intermediates. Reaction progress should be monitored via TLC or LC-MS to ensure stereochemical fidelity of the (3S)-oxan-3-yl group .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from variations in assay conditions (e.g., pH, serum proteins) or impurity profiles. Reproduce studies using standardized protocols (e.g., CLSI guidelines) and validate purity via orthogonal methods (e.g., elemental analysis, HRMS). Dose-response curves and time-kill assays can clarify potency thresholds. Cross-reference structural analogs (e.g., N-(2-fluorenyl)-2,2,2-trifluoroacetamide) to identify activity trends influenced by substituents .
Q. What strategies are recommended for resolving crystal structure challenges in trifluoroacetamide derivatives?
- Methodological Answer : X-ray crystallography requires high-purity samples and cryogenic conditions to mitigate thermal motion. For hygroscopic compounds, use sealed capillaries and synchrotron radiation for data collection. Computational modeling (e.g., DFT) can pre-validate hydrogen bonding patterns, such as interactions between the trifluoroacetamide carbonyl and adjacent heteroatoms. Compare with published structures (e.g., N-(4-methyl-2-oxo-2H-chromen-7-yl) analogs) to identify packing motifs .
Q. How can stability issues during long-term storage be mitigated?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the trifluoroacetamide group. Regularly assess stability via accelerated degradation studies (40°C/75% RH) and monitor by LC-MS for breakdown products like trifluoroacetic acid. Lyophilization with cryoprotectants (e.g., trehalose) may enhance shelf life for biological assays .
Q. What methodologies assess metabolic stability in vivo for this compound?
- Methodological Answer : Use liver microsome assays (human/rodent) to quantify CYP450-mediated degradation. Monitor metabolites via UPLC-QTOF, focusing on cleavage of the oxan-3-yl or trifluoroacetamide moieties. Compare with deuterated analogs to probe metabolic soft spots. In silico tools (e.g., MetaSite) predict sites of oxidation, guiding structural modifications to enhance stability .
Q. How can derivatives be designed to enhance target selectivity while minimizing toxicity?
- Methodological Answer : Conduct SAR studies by modifying the oxan-3-yl substituent (e.g., introducing electron-withdrawing groups) or replacing the trifluoroacetamide with bioisosteres (e.g., sulfonamides). Toxicity screening in zebrafish embryos or primary hepatocytes identifies off-target effects. Computational docking (e.g., AutoDock Vina) optimizes interactions with target proteins (e.g., IL-6 or MMP3) while reducing affinity for metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
